N-[2-(4-butoxyphenoxy)ethyl]acetamide

Purinergic Signaling Pain Research Ion Channel Pharmacology

Researchers requiring a selective P2X3 antagonist with a defined alkoxy SAR often face supply inconsistency and unverified bioactivity. N-[2-(4-butoxyphenoxy)ethyl]acetamide (CAS 295361-20-5) directly addresses this gap. - P2X3 Antagonism: Potent (EC50 = 80 nM) and selective over P2X2, enabling clean interpretation in pain and sensory neurotransmission assays. - Cancer Selectivity: >25-fold anti-proliferative potency in HepG2 liver cancer cells (IC50 = 1.43 µM) vs. normal THLE-2 cells (IC50 = 36.27 µM), establishing a clear therapeutic window for hepatocellular carcinoma research. - SAR Differentiation: The butoxy moiety is critical; substitution with methoxy, ethoxy, or propoxy analogs invalidates comparative receptor-binding and permeability data. Each batch is quality-verified with documented purity, ensuring experimental reproducibility and procurement confidence.

Molecular Formula C14H21NO3
Molecular Weight 251.32g/mol
CAS No. 295361-20-5
Cat. No. B386285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-butoxyphenoxy)ethyl]acetamide
CAS295361-20-5
Molecular FormulaC14H21NO3
Molecular Weight251.32g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)OCCNC(=O)C
InChIInChI=1S/C14H21NO3/c1-3-4-10-17-13-5-7-14(8-6-13)18-11-9-15-12(2)16/h5-8H,3-4,9-11H2,1-2H3,(H,15,16)
InChIKeyDPHPEJLWUZOJBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(4-butoxyphenoxy)ethyl]acetamide Overview


N-[2-(4-butoxyphenoxy)ethyl]acetamide (CAS 295361-20-5) is a synthetic phenoxyalkyl acetamide derivative with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol [1]. It is primarily utilized as a research tool in the study of purinergic signaling, particularly as an antagonist of the P2X3 receptor [2], and has been investigated for its anti-proliferative and cell differentiation-inducing properties [3]. This compound is distinct from other phenoxyalkyl acetamides, such as the methoxy, ethoxy, and propoxy analogs, due to its specific butoxyphenoxy moiety, which confers unique physicochemical and biological interaction profiles [1].

1
Purinergic signaling studies — P2X3-selective antagonist probe for ion channel pharmacology
2
Cell-model endpoint review — anti-proliferative and differentiation-inducing research tool
3
Butoxy-specific SAR context — distinct chain-length profile vs. methoxy, ethoxy, propoxy analogs

N-[2-(4-butoxyphenoxy)ethyl]acetamide Substitution Rationale


Generic substitution of N-[2-(4-butoxyphenoxy)ethyl]acetamide with other phenoxyalkyl acetamides (e.g., methoxy, ethoxy, propoxy analogs) is not scientifically valid due to the critical role of the butoxy chain in modulating both physicochemical properties and target engagement . Within the broader class of alkoxy phenoxy acetamides, even minor alterations to the alkyl chain length can result in substantial shifts in lipophilicity, membrane permeability, and, most importantly, receptor binding kinetics [1]. Therefore, for assays where the specific butoxy-mediated interaction with targets like the P2X3 receptor or its unique anti-proliferative profile is required, using a shorter-chain analog would likely yield non-comparable or null results, jeopardizing the reproducibility and interpretation of experimental data.

Target Compound
Butoxy analog (C4 alkoxy chain)
Potential Substitute
Methoxy / ethoxy / propoxy analogs (C1–C3 alkoxy chains)
Alkoxy chain length modulates lipophilicity, membrane permeability, and receptor binding kinetics. Shorter-chain analogs may produce non-comparable target engagement, shifting P2X3 selectivity and anti-proliferative readouts.
Cell differentiation activity reported for the butoxy analog is not documented for shorter-chain analogs; class-based substitution may remove this mechanistic lever entirely.

N-[2-(4-butoxyphenoxy)ethyl]acetamide Quantitative Evidence


Selective P2X3 Receptor Antagonism

N-[2-(4-butoxyphenoxy)ethyl]acetamide exhibits selective antagonist activity at the recombinant rat P2X3 receptor (EC50 = 80 nM) when tested at 10 µM in Xenopus oocytes [1]. In contrast, it demonstrates no significant activity against the closely related P2X2 receptor under comparable conditions (evaluated at 10 µM) and shows no activity against cAMP phosphodiesterase [2][3]. While direct quantitative comparator data for other analogs at P2X3 are not available in the same assay, this specific and potent activity profile distinguishes it from generic phenoxyacetamides and positions it as a valuable tool for dissecting P2X3-mediated pathways, where off-target P2X2 or PDE effects would confound results.

P2X3 Antagonism
Class-level
EC₅₀ = 80 nM
P2X2: no significant activity at 10 µM
Reported P2X3 selectivity context; supports target-engagement assay interpretation
Recombinant rat P2X3 in Xenopus oocytes. Direct analog comparator data unavailable.
Purinergic Signaling Pain Research Ion Channel Pharmacology

Selective Cancer Cell Cytotoxicity

In dose-response cell viability assays, N-[2-(4-butoxyphenoxy)ethyl]acetamide demonstrates a significant and quantifiable selectivity window for inhibiting the growth of hepatocellular carcinoma (HepG2) cells over normal liver cells (THLE-2). The compound exhibits an IC50 value of 1.43 µM against HepG2 cells, compared to an IC50 of 36.27 µM against the normal THLE-2 cell line . This represents a >25-fold increase in potency against the cancer cell line, a differential that is not reported for its shorter-chain analogs (methoxy, ethoxy, propoxy) in publicly available data.

Cytotoxicity Selectivity
Cross-study
HepG2 IC₅₀ = 1.43 µM
THLE-2 IC₅₀ = 36.27 µM
Reported cell-model response context; >25-fold differential in tested lines
Dose-response cell viability assays. Source data to verify independently.
Cancer Research Cytotoxicity Hepatocellular Carcinoma

Non-Cytotoxic Cell Differentiation

Beyond its cytotoxic effects, this compound exhibits a distinct biological activity characterized by the ability to arrest the proliferation of undifferentiated cells and induce their differentiation toward a monocyte lineage [1]. This dual activity—both anti-proliferative and pro-differentiative—is a hallmark of certain therapeutic agents for conditions like psoriasis and is not a documented property of the simpler N-[2-(4-alkoxyphenoxy)ethyl]acetamide analogs (e.g., methoxy, ethoxy, propoxy), which are typically described only as building blocks or for their more limited biological interactions.

Cell Differentiation
Data to verify
Proliferation arrest + monocyte differentiation induction
Qualitative differentiation endpoint; supports lineage-commitment study context
In vitro models unspecified. Source-specific review recommended.
Cell Differentiation Monocyte/Macrophage Biology Psoriasis Research

N-[2-(4-butoxyphenoxy)ethyl]acetamide Research Applications


P2X3 Pharmacology & Pain Pathway Studies

Employ N-[2-(4-butoxyphenoxy)ethyl]acetamide as a potent (EC50 = 80 nM) and selective antagonist for the P2X3 receptor in electrophysiological and cell-based assays (e.g., Xenopus oocytes, HEK293 cells) [1]. Its selectivity over the related P2X2 receptor makes it an ideal tool for teasing apart the specific contributions of P2X3 in sensory neurotransmission, chronic pain, and inflammatory hyperalgesia models, without the confounding effects of P2X2 or off-target PDE inhibition [2].

Cancer Cytotoxicity and Mechanism Studies

Utilize this compound in comparative oncology research to investigate its selective anti-proliferative activity. The >25-fold greater potency observed in HepG2 liver cancer cells (IC50 = 1.43 µM) relative to normal THLE-2 liver cells (IC50 = 36.27 µM) makes it a compelling probe for studying cancer-specific vulnerabilities and potential therapeutic windows in hepatocellular carcinoma .

Cell Differentiation & Skin Biology

Leverage the compound's unique ability to induce monocyte differentiation while arresting proliferation of undifferentiated cells for studies in dermatological research and inflammation [3]. This makes it a relevant tool for exploring mechanisms relevant to diseases like psoriasis and for investigating the molecular pathways controlling monocyte/macrophage lineage commitment.

Alkoxy Phenoxy Acetamide SAR

As a key representative of the longer-chain alkoxy phenoxy acetamides, this compound is essential for comprehensive SAR studies aimed at understanding how the length of the alkoxy tail (e.g., methoxy, ethoxy, propoxy vs. butoxy) impacts critical drug-like properties, including lipophilicity (cLogP), membrane permeability, and target binding kinetics [4].

Application
Selection Property
Validation Focus
P2X3 pharmacology studies
P2X3 vs. P2X2 selectivity context
Target-engagement assay interpretation
Cancer cell-model research
Cell-model endpoint review
Hepatocellular carcinoma vs. normal liver differential
Differentiation & skin biology studies
Monocyte-lineage differentiation context
Proliferation arrest and lineage-commitment endpoints
Alkoxy phenoxy acetamide SAR
Butoxy chain-specific property profile
Lipophilicity, permeability, and binding kinetics review

Technical Documentation Hub

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22 linked technical documents
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